molecular formula C10H11ClO B8408072 3-(3-Chlorophenyl)Butyraldehyde

3-(3-Chlorophenyl)Butyraldehyde

Cat. No. B8408072
M. Wt: 182.64 g/mol
InChI Key: FSQJSKUHWBNQHL-UHFFFAOYSA-N
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Patent
US07122551B2

Procedure details

A mixture of 3-chloroiodobenzene (2.38 g), palladium acetate (20 mg), sodium bicarbonate (1.01 g) and crotyl alcohol (1.28 ml) in N-methylpyrrolidone (4 ml) was stirred and heated at 130° C. for 2 hours. The reaction mixture was allowed to cool, water (50 ml) was added and the mixture was extracted with diethyl ether (2×50 ml). The combined organic extracts were dried and the residue obtained on removal of the solvent was purified by chromatography through silica eluting with a mixture of ethyl acetate and methylene chloride (1:20) to give the title compound as an oil, yield 519 mg, M−H=181
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
1.28 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4](I)[CH:5]=[CH:6][CH:7]=1.C(=O)(O)[O-].[Na+].[CH2:14]([OH:18])[CH:15]=[CH:16][CH3:17].O>CN1CCCC1=O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:16]([CH3:17])[CH2:15][CH:14]=[O:18])[CH:5]=[CH:6][CH:7]=1 |f:1.2,6.7.8|

Inputs

Step One
Name
Quantity
2.38 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)I
Name
Quantity
1.01 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
1.28 mL
Type
reactant
Smiles
C(C=CC)O
Name
Quantity
4 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Name
Quantity
20 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether (2×50 ml)
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried
CUSTOM
Type
CUSTOM
Details
the residue obtained on removal of the solvent
CUSTOM
Type
CUSTOM
Details
was purified by chromatography through silica eluting with a mixture of ethyl acetate and methylene chloride (1:20)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C(CC=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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